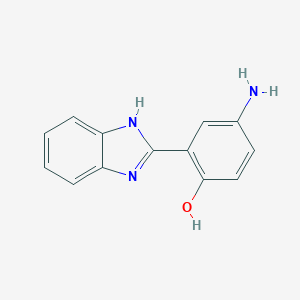
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
作用機序
The mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood. However, it has been proposed that 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase CK2, which play important roles in cell growth and proliferation. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
生化学的および生理学的効果
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of viruses, such as hepatitis C virus. In addition, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to modulate the activity of certain enzymes, such as topoisomerase II and protein kinase CK2.
実験室実験の利点と制限
One of the advantages of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its poor solubility, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. One area of research is the development of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, which can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of new synthesis methods for 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can improve its purity and yield, making it more accessible for research purposes. Finally, the study of the structure-activity relationship of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can provide valuable information for the design of more potent and selective compounds.
合成法
The synthesis of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol involves the reaction of 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. The purity and yield of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can be improved through various purification methods, such as recrystallization and column chromatography.
科学的研究の応用
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit anti-inflammatory and anti-viral activities. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of viruses, such as hepatitis C virus.
特性
CAS番号 |
98792-63-3 |
|---|---|
製品名 |
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol |
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
4-amino-2-(1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
InChIキー |
XTZXUCFNTLTPEB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



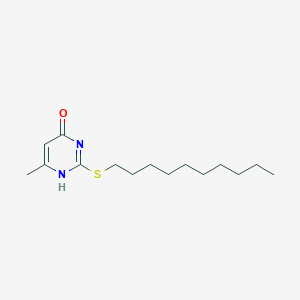
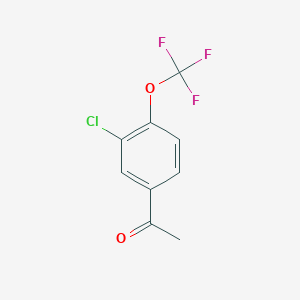
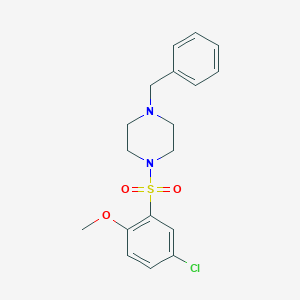
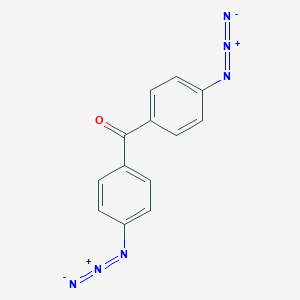
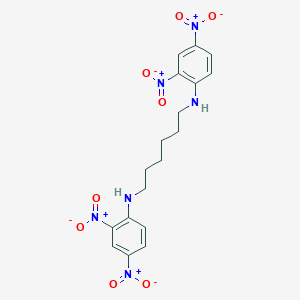
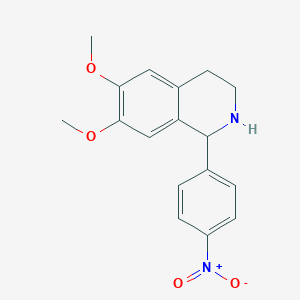
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
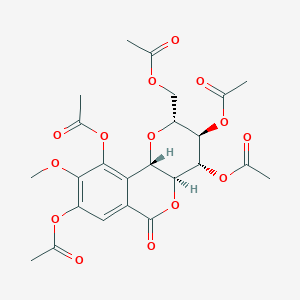
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
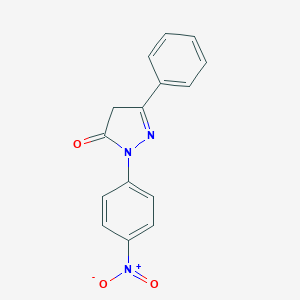
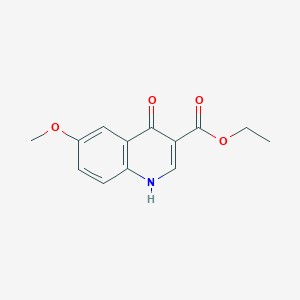
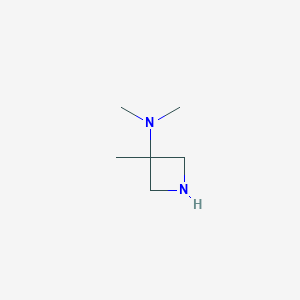
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)